Stereospecific Potency of the (R)-Enantiomer in CETP Inhibition
The most critical differentiation lies in the biological activity of the final inhibitors. The N,N-disubstituted trifluoro-3-amino-2-propanol (SC-795) derived from the (R)-enantiomer is a highly potent CETP inhibitor with an IC50 of 20 nM. In contrast, the inhibitor derived from the (S)-enantiomer (SC-794) shows negligible activity (IC50 > 800 nM), and the inhibitor from the racemic mixture (SC-744) has an intermediate IC50 of 200 nM [1]. The (R)-configured inhibitor is over 40-fold more potent than the (S)-configured inhibitor, with the latter's residual activity attributable to 2% contamination by the (R)-form. [1]
| Evidence Dimension | CETP Inhibitory Activity (IC50) in a Reconstituted Buffer Assay |
|---|---|
| Target Compound Data | 20 nM (for the N,N-disubstituted derivative of the (R)-enantiomer, SC-795) |
| Comparator Or Baseline | (S)-enantiomer derivative SC-794: IC50 > 800 nM; Racemic derivative SC-744: IC50 = 200 nM |
| Quantified Difference | >40-fold increase in potency for the (R)-isomer over the (S)-isomer; 10-fold increase over the racemate. |
| Conditions | Reconstituted system in buffer; CETP-mediated transfer of [3H]cholesteryl ester from HDL to LDL. |
Why This Matters
This quantifies the absolute requirement for the (R)-enantiomer as the starting material for any active CETP inhibitor, directly impacting procurement decisions for drug discovery programs.
- [1] Connolly, D.T., et al. Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols. Biochemistry, 39(45), 13870-13879 (2000). View Source
